
Methyl 3-(4-Pyridyl)propiolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 3-(4-Pyridyl)propiolate” is a chemical compound with the molecular formula C9H7NO2 and a molecular weight of 161.16 g/mol . It is a white to yellow solid .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C9H7NO2/c1-12-9(11)5-4-8-3-2-6-10-7-8/h2-3,6-7H,1H3 . This code provides a unique representation of the compound’s molecular structure. Chemical Reactions Analysis
“this compound” is likely to participate in reactions that exploit the electrophilicity of the alkyne group, similar to Methyl propiolate .Physical and Chemical Properties Analysis
“this compound” is a white to yellow solid . More detailed physical and chemical properties are not available in the search results.Scientific Research Applications
Impact on Human Health
Studies have focused on the urinary excretion of specific pyridyl compounds related to tobacco exposure, such as 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL), which is a metabolite of a tobacco-specific nitrosamine. These studies provide insights into the long-term effects of tobacco exposure and the potential carcinogenic risks associated with certain pyridyl compounds (Appleton et al., 2014) (Hecht, 2004).
Environmental and Material Science
In the realm of material science, derivatives of pyridyl compounds, such as xylan esters, have been synthesized for potential applications in drug delivery and as antimicrobial agents. These studies highlight the versatility of pyridyl-based compounds in creating novel materials with specific properties (Petzold-Welcke et al., 2014).
Toxicology and Safety
Understanding the toxicology and safety of chemicals related to methyl 3-(4-pyridyl)propiolate is crucial. Studies on compounds like paraquat dichloride (methyl viologen) have delved into the mechanisms of lung toxicity and clinical features, providing a basis for evaluating the safety of related chemicals (Dinis-Oliveira et al., 2008).
Biochemical Applications
On a biochemical level, fluorescent chemosensors based on derivatives of pyridyl compounds have been developed for detecting various analytes, showcasing the potential for this compound and its derivatives in analytical chemistry and biological sensing applications (Roy, 2021).
Mechanism of Action
Target of Action
Methyl 3-(4-Pyridyl)propiolate is an organic compound that is primarily used as a reagent and building block for the synthesis of other organic compounds . The primary targets of this compound are the organic compounds that it helps synthesize.
Mode of Action
This compound interacts with its targets through chemical reactions that exploit the electrophilicity of the alkyne group . This interaction results in the formation of new organic compounds.
Biochemical Pathways
This compound is involved in the Suzuki–Miyaura (SM) cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the formation of new organic compounds through the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds with various potential applications in chemical research and development.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction requires specific reaction conditions, including the presence of a transition metal catalyst . Additionally, the stability of this compound may be affected by factors such as temperature, pH, and the presence of other chemicals in the environment.
Biochemical Analysis
Biochemical Properties
Methyl 3-(4-Pyridyl)propiolate plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with enzymes such as pyridoxal kinase and pyridox (am)in-5′-phosphate oxidase, which are involved in the metabolism of vitamin B6 . These interactions are crucial for the transfer of pyridoxal-5′-phosphate, a coenzyme for numerous biochemical reactions. The compound’s interaction with these enzymes suggests its potential role in regulating metabolic pathways that depend on vitamin B6.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of nitric oxide and reactive oxygen species pathways, which are critical for cell signaling and stress responses . Additionally, the compound affects the expression of genes involved in auxin signaling, which plays a role in cell growth and differentiation . These effects highlight the compound’s potential impact on cellular function and its ability to modulate key biochemical pathways.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. The compound has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access . This inhibition can lead to changes in gene expression and alterations in metabolic pathways. Additionally, the compound’s interaction with pyridoxal-5′-phosphate-dependent enzymes suggests a role in modulating coenzyme availability and activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound can induce changes in cellular processes over extended periods, including alterations in gene expression and metabolic activity
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to modulate enzyme activities and cellular processes without causing significant toxicity . At higher doses, the compound can induce adverse effects, including oxidative stress and cellular damage . These dosage-dependent effects are crucial for determining the compound’s therapeutic potential and safety profile.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to the metabolism of pyridine derivatives. The compound interacts with enzymes such as pyridoxal kinase and pyridox (am)in-5′-phosphate oxidase, which are essential for the synthesis and utilization of pyridoxal-5′-phosphate . These interactions can influence metabolic flux and the levels of various metabolites, highlighting the compound’s role in regulating key biochemical pathways.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound has been shown to accumulate in certain cellular compartments, where it can exert its biochemical effects . Understanding the transport and distribution mechanisms is essential for elucidating the compound’s overall impact on cellular function and its potential therapeutic applications.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can influence its activity and function. The compound is directed to particular cellular compartments through targeting signals and post-translational modifications . These localization patterns are crucial for understanding how the compound interacts with various biomolecules and modulates cellular processes.
Properties
IUPAC Name |
methyl 3-pyridin-4-ylprop-2-ynoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c1-12-9(11)3-2-8-4-6-10-7-5-8/h4-7H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLLKKRYTNVEEMD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C#CC1=CC=NC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
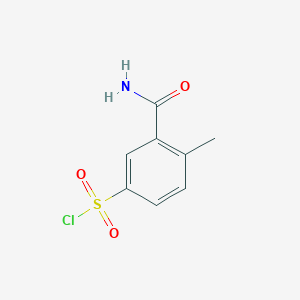

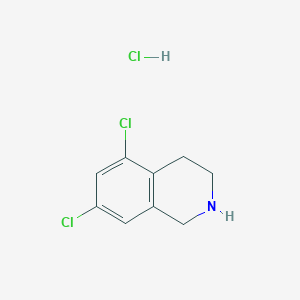
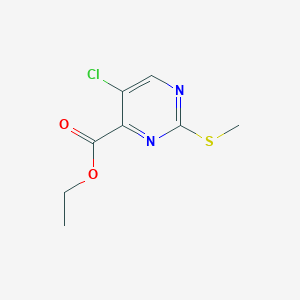
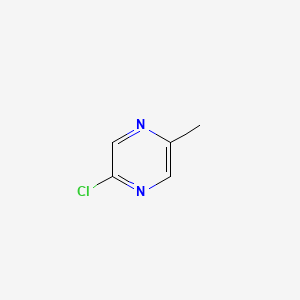
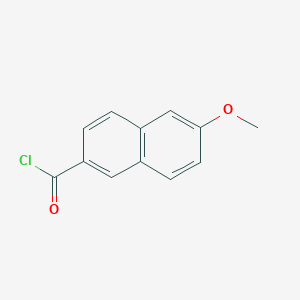
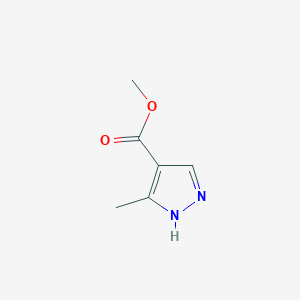
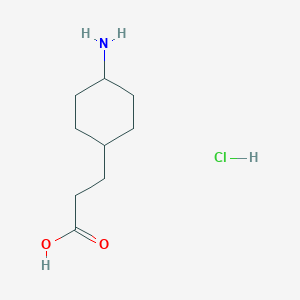
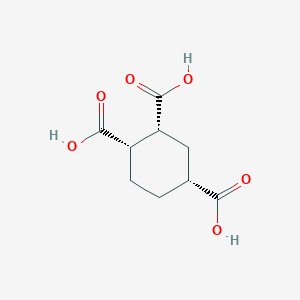
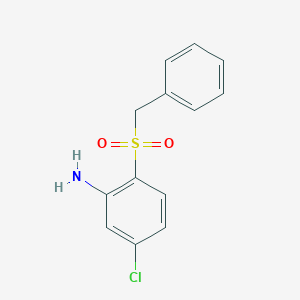
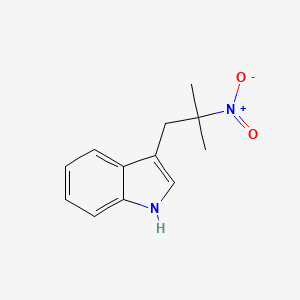
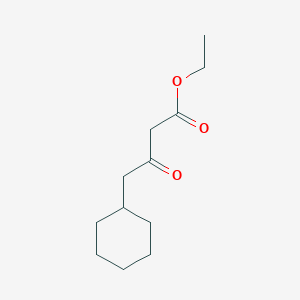

![1-[(Methylamino)methyl]cyclohexanol](/img/structure/B1367155.png)
